molecular formula C14H13N3OS2 B2645452 3-({[1-(thiophene-2-carbonyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine CAS No. 851807-91-5

3-({[1-(thiophene-2-carbonyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine

Cat. No.: B2645452
CAS No.: 851807-91-5
M. Wt: 303.4
InChI Key: IGUSFGOYRQOEDR-UHFFFAOYSA-N
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Description

This compound features a pyridine ring connected via a sulfanylmethyl (-SCH2-) linker to a 4,5-dihydroimidazole (imidazoline) ring. The imidazoline nitrogen is substituted with a thiophene-2-carbonyl group (C4H3S-C=O). This unique combination of heterocycles (pyridine, imidazoline, and thiophene) confers distinct electronic and steric properties, making it relevant for applications in medicinal chemistry and materials science.

Properties

IUPAC Name

[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]-thiophen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3OS2/c18-13(12-4-2-8-19-12)17-7-6-16-14(17)20-10-11-3-1-5-15-9-11/h1-5,8-9H,6-7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGUSFGOYRQOEDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=CN=CC=C2)C(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({[1-(thiophene-2-carbonyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine typically involves multi-step reactions.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

Scientific Research Applications

Synthesis of the Compound

The synthesis of 3-({[1-(thiophene-2-carbonyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine typically involves multi-step reactions. The process may include:

  • Formation of the Imidazole Ring : This is often achieved through cyclocondensation reactions involving thiophene derivatives and hydrazine derivatives.
  • Introduction of Sulfanyl Group : The sulfanyl group can be introduced via nucleophilic substitution reactions.
  • Pyridine Integration : The final step usually involves coupling reactions to incorporate the pyridine moiety into the structure.

These synthetic pathways are crucial for producing the compound in high yields and purity, facilitating further research into its applications.

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for further pharmacological evaluation:

Anticancer Properties

Research indicates that compounds containing imidazole and thiophene rings often display significant anticancer activity. For instance, derivatives similar to this compound have been evaluated against various cancer cell lines:

Cell Line IC50 Value (µM) Reference
MCF7 (Breast Cancer)15.54
HeLa (Cervical Cancer)8.55
A549 (Lung Cancer)14.31

These results suggest that the compound may inhibit cancer cell proliferation effectively.

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Compounds with similar frameworks have shown effectiveness against various bacterial strains, indicating that this compound could also exhibit such activities.

Therapeutic Applications

Given its diverse biological activities, this compound has several promising therapeutic applications:

Cancer Therapy

The compound's ability to inhibit tumor growth positions it as a potential candidate for developing new anticancer drugs. Its mechanism of action could involve targeting specific pathways involved in cell proliferation and survival.

Anti-inflammatory Agents

Compounds with similar structures have been explored for their anti-inflammatory properties. Thus, there is potential for this compound to alleviate inflammatory conditions by modulating immune responses.

Antimicrobial Treatments

The antimicrobial potential suggests applications in treating infections caused by resistant bacterial strains. Further studies could elucidate its efficacy against specific pathogens.

Case Studies and Research Findings

Several studies have highlighted the importance of thiophene and imidazole derivatives in drug discovery:

  • Ultrasound-Promoted Synthesis : A study reported efficient synthesis methods for related compounds using ultrasound technology, resulting in high yields and reduced reaction times .
  • Biological Evaluation : Various pyrazole derivatives have been screened for anticancer activity against multiple cell lines, demonstrating the relevance of structural modifications in enhancing bioactivity .
  • Structural Insights : Research has provided insights into the crystal structures of related compounds, aiding in understanding their interactions at the molecular level .

Mechanism of Action

The mechanism of action of 3-({[1-(thiophene-2-carbonyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine involves its interaction with specific molecular targets. The thiophene and imidazole rings can interact with enzymes and receptors, modulating their activity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting biochemical pathways .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Scaffold Variations

Imidazoline-Pyridine Derivatives
Compound Name Substituent on Imidazoline Key Features Reference
Target Compound Thiophene-2-carbonyl Heteroaromatic acyl group; potential for π-π stacking and enhanced solubility in organic solvents. -
2-[(4,5-Dihydro-1H-imidazol-2-yl)thio]pyridine 1-oxide hydrochloride Pyridine 1-oxide Oxidized pyridine enhances hydrogen bonding (N-O···H interactions) and crystallinity. Crystal structure shows perpendicular imidazoline-pyridine planes with N-H···O/Cl hydrogen bonds .
DG-5128 (Hypoglycemic agent) Phenylethyl group Lipophilic substituent improves blood-brain barrier penetration; shows anti-diabetic activity via suppression of glucose-induced hyperglycemia .
3-(4,5-Dihydro-1H-imidazol-2-yl)benzonitrile Benzonitrile Electron-withdrawing cyano group increases electrophilicity; used in metal coordination chemistry .
Acyl-Substituted Imidazolines
Compound Name Acyl Group Molecular Weight (g/mol) Biological/Physical Notes
3-({[1-(4-Methylbenzenesulfonyl)-...}methyl)pyridine 4-Methylbenzenesulfonyl 347.45 Sulfonyl group enhances stability and hydrogen-bond acceptor capacity; used in catalysis .
3-({[1-(3-Chlorobenzoyl)-...}methyl)pyridine 3-Chlorobenzoyl 331.82 Chlorine substituent increases lipophilicity and may enhance antimicrobial activity .
Target Compound Thiophene-2-carbonyl 335.43 (estimated) Thiophene’s sulfur atom contributes to redox activity and metal-binding potential.

Key Differentiators of the Target Compound

Thiophene vs.

Linker Flexibility : The sulfanylmethyl linker (-SCH2-) may confer greater conformational flexibility compared to rigid ethylene linkers in diarylpyridines .

Metabolic Stability : Unlike imidacloprid metabolites (), which undergo hydroxylation and conjugation, the thiophene group in the target compound may resist oxidative degradation, enhancing its half-life .

Biological Activity

The compound 3-({[1-(thiophene-2-carbonyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article aims to synthesize available data regarding its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a pyridine ring substituted with a thiophene-derived imidazole moiety linked through a sulfanyl group. This unique structure may contribute to its biological activity.

Biological Activity Overview

Research into the biological activity of this compound indicates several promising effects, particularly in the areas of anti-inflammatory , antimicrobial , and anticancer activities.

1. Anti-inflammatory Activity

A study evaluating various derivatives of thiophene compounds reported significant anti-inflammatory effects. The tested compounds exhibited inhibition of cyclooxygenase (COX) enzymes, with some showing IC50 values comparable to established anti-inflammatory drugs like diclofenac sodium . The mechanism appears to involve the modulation of inflammatory pathways, potentially through the inhibition of COX-1 and COX-2 enzymes.

2. Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. In vitro studies have shown that similar thiophene-containing compounds demonstrate activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 3.12 to 12.5 µg/mL, indicating potent antibacterial effects .

3. Anticancer Activity

Research has indicated that derivatives of thiophene and imidazole possess anticancer properties by inducing apoptosis in cancer cells. The compound's ability to interfere with cellular signaling pathways related to cancer proliferation has been a focal point in studies investigating its anticancer potential .

Case Studies

Several case studies have highlighted the biological activities of related compounds:

  • Case Study 1 : A series of pyridine derivatives were synthesized and evaluated for their anti-inflammatory properties. Among these, certain compounds exhibited significant inhibition of COX enzymes, showcasing their potential as therapeutic agents for inflammatory diseases .
  • Case Study 2 : In another study, thiophene-linked triazoles were assessed for their antimicrobial efficacy. The results indicated that these compounds could effectively inhibit bacterial growth, supporting the hypothesis that structural modifications can enhance biological activity .

Data Table: Biological Activities

Activity Tested Compounds IC50/MIC Values Reference
Anti-inflammatoryPyridine derivativesIC50 ~ 60 µg/mL
AntimicrobialThiophene derivativesMIC 3.12 - 12.5 µg/mL
AnticancerImidazole derivativesVaries by compound

The proposed mechanisms underlying the biological activities of this compound include:

  • Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in inflammation and cancer proliferation.
  • Cellular Signaling Modulation : It is hypothesized that the compound can modulate signaling pathways related to cell survival and apoptosis.

Q & A

How can structural disorder in the crystal lattice of this compound be resolved using modern crystallographic software?

Methodological Answer:
Disorder in crystal structures, such as the 50:50 disorder observed in chlorobenzene residues of related thienopyridine derivatives , can be addressed using the SHELX software suite. SHELXL allows for dual-occupancy refinement of disordered atoms, with constraints to maintain reasonable geometry. For example, the EXYZ and EADP commands in SHELXL refine positional and thermal parameters equivalently for disordered sites. Additionally, SIMU and DELU restraints stabilize anisotropic displacement parameters. Validation tools like PLATON or Olex2 ’s SQUEEZE function can model solvent-accessible voids, ensuring data reliability .

What synthetic strategies are effective for introducing the thiophene-2-carbonyl moiety into the imidazoline ring system?

Methodological Answer:
The thiophene-2-carbonyl group can be introduced via nucleophilic acyl substitution. A validated approach involves reacting 4,5-dihydro-1H-imidazole-2-thiol with thiophene-2-carbonyl chloride under anhydrous conditions (e.g., dry THF, 0°C to RT) with triethylamine as a base. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) typically yields >85% purity. For scale-up, reflux conditions (e.g., 12 h in ethanol) with stoichiometric KOH, as demonstrated in oxadiazole-thione syntheses , may improve yield. Monitor reaction progress by TLC or HPLC (C18 column, acetonitrile/water mobile phase) .

How do intramolecular hydrogen bonds influence supramolecular assembly in the solid state?

Methodological Answer:
Intramolecular N–H⋯N hydrogen bonds (e.g., between imidazole amine and pyridine nitrogen) enforce planarity in fused-ring systems, as seen in structurally analogous compounds . This rigidity directs intermolecular interactions, such as helical chain formation via N–H⋯N hydrogen bonds along crystallographic axes. To analyze these interactions, use Mercury (CCDC) to calculate hydrogen-bond metrics (distance: 2.2–2.5 Å, angle: 150–170°) and generate Hirshfeld surfaces. Powder XRD can confirm bulk crystallinity, while DSC/TGA assesses thermal stability of the supramolecular architecture .

What computational methods predict electronic properties and reactivity of this compound?

Methodological Answer:
Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level reliably predicts frontier molecular orbitals (HOMO-LUMO gap), electrostatic potential surfaces, and Fukui indices for nucleophilic/electrophilic sites . For example, the thiophene carbonyl group’s electron-withdrawing effect reduces HOMO energy (−6.2 eV), increasing electrophilicity. Solvent effects (e.g., PCM model for DMSO) refine reactivity predictions. Compare theoretical IR/Raman spectra with experimental data (e.g., FT-IR peaks at 1680 cm⁻¹ for C=O) to validate calculations .

How can NMR spectroscopy resolve overlapping signals in characterization?

Methodological Answer:
Overlapping signals in 1H^1H NMR (e.g., pyridine protons at δ 7.5–8.5 ppm) can be resolved using:

  • 2D NMR : HSQC correlates 1H^1H-13C^{13}C couplings, distinguishing adjacent CH groups.
  • NOESY : Identifies spatial proximity between imidazole and pyridine protons.
  • DEPT-135 : Differentiates CH3_3, CH2_2, and CH groups in the dihydroimidazole ring.
    For 13C^{13}C NMR, use high-field instruments (≥500 MHz) and cryoprobes to enhance sensitivity. Assign quaternary carbons (e.g., thiophene C=O at δ 165–170 ppm) via HMBC .

What strategies mitigate discrepancies between experimental and theoretical structural data?

Methodological Answer:
Discrepancies in bond lengths/angles (e.g., C–S vs. C–N theoretical values) arise from crystal packing forces or basis set limitations. Mitigation strategies include:

  • Multi-software validation : Compare SHELXL-refined structures with Gaussian-optimized DFT geometries.
  • Dynamic correction : Apply AIM (Atoms in Molecules) analysis to quantify hydrogen bond strengths influencing geometry.
  • High-resolution data : Collect synchrotron XRD data (λ = 0.7–1.0 Å) to reduce standard uncertainties (<0.005 Å) .

How does dihydroimidazole ring conformation affect biological activity?

Methodological Answer:
The 4,5-dihydro-1H-imidazole ring’s puckering (e.g., envelope vs. half-chair conformations) modulates steric accessibility for target binding. For anti-leishmanial analogs, planar conformations enhance interaction with parasitic enzymes (e.g., N-myristoyltransferase). Perform molecular docking (AutoDock Vina) using PDB 3H4S to simulate binding. Correlate activity (IC50_{50}) with ring puckering amplitude (QT_T > 0.2 Å) via QSAR models .

What purification techniques achieve >95% purity for this compound?

Methodological Answer:

  • Recrystallization : Use ethanol/water (7:3 v/v) at 4°C for slow crystal growth.
  • HPLC : C18 column (5 µm, 250 × 4.6 mm), 1.0 mL/min flow, 220 nm detection, gradient from 30% to 70% acetonitrile in 20 min.
  • Flash chromatography : Biotage Isolera, 12 g SNAP KP-Sil cartridge, 15–35% ethyl acetate in hexane over 10 CVs. Validate purity by LC-MS (ESI+, m/z 360.1 [M+H]⁺) .

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